molecular formula C6H11Li B14513250 lithium;3-methanidylpent-2-ene CAS No. 62883-82-3

lithium;3-methanidylpent-2-ene

Cat. No.: B14513250
CAS No.: 62883-82-3
M. Wt: 90.1 g/mol
InChI Key: DXUIQLHGTNJRFC-UHFFFAOYSA-N
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Description

Lithium;3-methanidylpent-2-ene is an organic compound that features a lithium atom bonded to a 3-methanidylpent-2-ene structure. This compound is part of the broader class of organolithium compounds, which are known for their reactivity and utility in various chemical reactions. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;3-methanidylpent-2-ene typically involves the reaction of 3-methanidylpent-2-ene with a lithium reagent. One common method is the direct lithiation of 3-methanidylpent-2-ene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, such as temperature and reagent concentrations, which is crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methanidylpent-2-ene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced species.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst, or lithium aluminum hydride, are often used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and epoxides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with varying functional groups.

Scientific Research Applications

Lithium;3-methanidylpent-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: Research into organolithium compounds has explored their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which lithium;3-methanidylpent-2-ene exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic property is due to the high reactivity of the carbon-lithium bond, which allows for the formation of new bonds with various electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-methanidylpent-1-ene
  • Lithium;3-methanidylhex-2-ene
  • Lithium;3-methanidylbut-2-ene

Comparison

Lithium;3-methanidylpent-2-ene is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction rates, yields, and the types of products formed. The presence of the lithium atom significantly enhances its nucleophilic properties, making it a valuable reagent in organic synthesis.

Properties

CAS No.

62883-82-3

Molecular Formula

C6H11Li

Molecular Weight

90.1 g/mol

IUPAC Name

lithium;3-methanidylpent-2-ene

InChI

InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,3,5H2,1-2H3;/q-1;+1

InChI Key

DXUIQLHGTNJRFC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC(=CC)[CH2-]

Origin of Product

United States

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